molecular formula C22H21ClN4O4S B11162172 1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide

1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11162172
M. Wt: 472.9 g/mol
InChI Key: KKIBJRIWHCAVBH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dimethoxyphenyl group, a thiadiazole ring, and a pyrrolidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and dimethoxyphenyl halides react with the thiadiazole intermediate.

    Formation of Pyrrolidine Carboxamide Moiety: The final step involves the formation of the pyrrolidine ring and its subsequent conversion to the carboxamide through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated reagents and catalysts such as palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its functional groups and aromatic rings make it suitable for use in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares similar aromatic groups but differs in its core structure, which is a quinoline rather than a thiadiazole-pyrrolidine.

    1-(4-Chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]SULFANYL}ETHANONE: This compound has a similar chlorophenyl and dimethoxyphenyl substitution but features a triazole ring instead of a thiadiazole ring.

Uniqueness

1-(4-Chlorophenyl)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a thiadiazole ring with a pyrrolidine carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H21ClN4O4S

Molecular Weight

472.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21ClN4O4S/c1-30-17-8-3-13(9-18(17)31-2)10-19-25-26-22(32-19)24-21(29)14-11-20(28)27(12-14)16-6-4-15(23)5-7-16/h3-9,14H,10-12H2,1-2H3,(H,24,26,29)

InChI Key

KKIBJRIWHCAVBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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